Mepivacaine
Mepivacaine
Mepivacaine is an amide-type local anesthetic agent. At the injection site, mepivacaine binds to specific voltage-gated sodium ion channels in neuronal cell membranes, which inhibits both sodium influx and membrane depolarization. This leads to a blockage of nerve impulse initiation and conduction and results in a reversible loss of sensation. Compared to other local anesthetics, this agent has a more rapid onset and moderate duration of action.
Mepivacaine, also known as carbocaine or polocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Mepivacaine is a drug which is used for production of local or regional analgesia and anesthesia by local infiltration, peripheral nerve block techniques, and central neural techniques including epidural and caudal blocks. Mepivacaine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mepivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, mepivacaine is primarily located in the membrane (predicted from logP). In humans, mepivacaine is involved in the mepivacaine action pathway. Mepivacaine is a potentially toxic compound.
Mepivacaine is a piperidinecarboxamide in which N-methylpipecolic acid and 2,6-dimethylaniline have combined to form the amide bond. It is used as a local amide-type anaesthetic. It has a role as a local anaesthetic and a drug allergen.
Mepivacaine, also known as carbocaine or polocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Mepivacaine is a drug which is used for production of local or regional analgesia and anesthesia by local infiltration, peripheral nerve block techniques, and central neural techniques including epidural and caudal blocks. Mepivacaine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mepivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, mepivacaine is primarily located in the membrane (predicted from logP). In humans, mepivacaine is involved in the mepivacaine action pathway. Mepivacaine is a potentially toxic compound.
Mepivacaine is a piperidinecarboxamide in which N-methylpipecolic acid and 2,6-dimethylaniline have combined to form the amide bond. It is used as a local amide-type anaesthetic. It has a role as a local anaesthetic and a drug allergen.
Brand Name:
Vulcanchem
CAS No.:
96-88-8
VCID:
VC0158355
InChI:
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
SMILES:
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Molecular Formula:
C15H22N2O
Molecular Weight:
246.35 g/mol
Mepivacaine
CAS No.: 96-88-8
Reference Standards
VCID: VC0158355
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
CAS No. | 96-88-8 |
---|---|
Product Name | Mepivacaine |
Molecular Formula | C15H22N2O |
Molecular Weight | 246.35 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
Standard InChI | InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18) |
Standard InChIKey | INWLQCZOYSRPNW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Appearance | Powder |
Melting Point | 150.5 °C 150.5°C |
Physical Description | Solid |
Description | Mepivacaine is an amide-type local anesthetic agent. At the injection site, mepivacaine binds to specific voltage-gated sodium ion channels in neuronal cell membranes, which inhibits both sodium influx and membrane depolarization. This leads to a blockage of nerve impulse initiation and conduction and results in a reversible loss of sensation. Compared to other local anesthetics, this agent has a more rapid onset and moderate duration of action. Mepivacaine, also known as carbocaine or polocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Mepivacaine is a drug which is used for production of local or regional analgesia and anesthesia by local infiltration, peripheral nerve block techniques, and central neural techniques including epidural and caudal blocks. Mepivacaine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mepivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, mepivacaine is primarily located in the membrane (predicted from logP). In humans, mepivacaine is involved in the mepivacaine action pathway. Mepivacaine is a potentially toxic compound. Mepivacaine is a piperidinecarboxamide in which N-methylpipecolic acid and 2,6-dimethylaniline have combined to form the amide bond. It is used as a local amide-type anaesthetic. It has a role as a local anaesthetic and a drug allergen. |
Related CAS | 1722-62-9 (mono-hydrochloride) |
Solubility | 7000 mg/L (at 23 °C) 0.03 M 6.21e-01 g/L |
Synonyms | Carbocaïne Carbocaine Isocaine Isogaine Meaverin Mecain Mepihexal Mepivacain Injektopas Mepivacain-Injektopas Mepivacaina Braun Mepivacaine Mepivacaine Hydrochloride Mepivacaine Monohydrochloride Mepivastesin Polocaine Scandicain Scandicaine Scandinibsa Scandonest |
PubChem Compound | 4062 |
Last Modified | Nov 12 2021 |
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